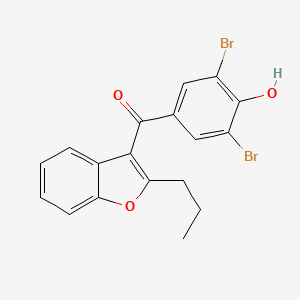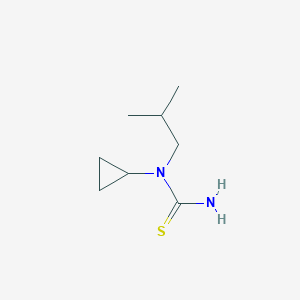
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone, également connu sous le nom de benzbromarone, est un composé présentant des propriétés pharmacologiques significatives. Il est principalement connu pour ses effets uricosuriques puissants, ce qui le rend utile dans le traitement de la goutte et de l'hyperuricémie. Le composé est un dérivé du benzofurane et contient des atomes de brome, ce qui contribue à ses propriétés chimiques et biologiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone implique plusieurs étapes. Une méthode courante commence par la bromation du 4-hydroxybenzaldéhyde pour obtenir le 3,5-dibromo-4-hydroxybenzaldéhyde. Cet intermédiaire est ensuite soumis à une réaction d'acylation de Friedel-Crafts avec le 2-propylbenzofurane pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement des réactions de bromation et d'acylation à grande échelle dans des conditions contrôlées. Le processus nécessite une manipulation minutieuse du brome et d'autres réactifs pour garantir la sécurité et un rendement élevé. Le produit final est purifié par recristallisation ou par techniques chromatographiques pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
(3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones correspondantes.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme l'ammoniac (NH3) ou la thiourée (NH2CSNH2) peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et autres dérivés réduits.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
(3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de la goutte et de l'hyperuricémie.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action de (3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone implique l'inhibition de la xanthine oxydase, une enzyme responsable de la production d'acide urique. En inhibant cette enzyme, le composé réduit les niveaux d'acide urique dans le sang, atténuant ainsi les symptômes de la goutte et de l'hyperuricémie. Les cibles moléculaires comprennent le site actif de la xanthine oxydase, où le composé se lie et empêche l'enzyme de catalyser l'oxydation de l'hypoxanthine en acide urique .
Applications De Recherche Scientifique
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Mécanisme D'action
The mechanism of action of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the blood, thereby alleviating the symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where the compound binds and prevents the enzyme from catalyzing the oxidation of hypoxanthine to uric acid .
Comparaison Avec Des Composés Similaires
Composés similaires
Allopurinol : Un autre inhibiteur de la xanthine oxydase utilisé pour traiter la goutte.
Fébuxostat : Un inhibiteur non purique sélectif de la xanthine oxydase.
Probenecid : Un agent uricosurique qui augmente l'excrétion d'acide urique.
Unicité
(3,5-Dibromo-4-hydroxyphényl)(2-propyl-1-benzofuran-3-yl)méthanone est unique en raison de son double mécanisme d'action, qui comprend à la fois des effets uricosuriques et inhibiteurs de la xanthine oxydase. Cette double action le rend particulièrement efficace pour réduire les niveaux d'acide urique par rapport à d'autres composés qui ne ciblent qu'une seule voie .
Propriétés
Numéro CAS |
628691-21-4 |
|---|---|
Formule moléculaire |
C18H14Br2O3 |
Poids moléculaire |
438.1 g/mol |
Nom IUPAC |
(3,5-dibromo-4-hydroxyphenyl)-(2-propyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14Br2O3/c1-2-5-15-16(11-6-3-4-7-14(11)23-15)17(21)10-8-12(19)18(22)13(20)9-10/h3-4,6-9,22H,2,5H2,1H3 |
Clé InChI |
XWZAKIFWMHVOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)

